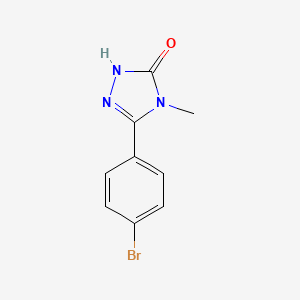

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBFCSWGVIMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride and methyl isocyanate. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Cyclization of Hydrazide Precursors

-

Method : Conversion of 3-bromobenzoic acid derivatives into hydrazides followed by cyclization.

-

Steps :

-

Reagents : Hydrazine, NaOH, DMF.

-

Yield : Varies by intermediate (e.g., 82% for analogous triazolethione derivatives) .

S-Alkylation and Reduction

-

Method : Alkylation of triazole thiol precursors followed by ketone reduction.

-

Steps :

-

Reagents : Cesium carbonate, DMF, NaBH₄.

Key Reactions and Functional Group Transformations

The compound’s structure (bromophenyl, methyl, and triazolone groups) enables diverse reactivity:

Characterization Techniques

The compound is typically characterized using:

-

FT-IR : Identifies functional groups (e.g., carbonyl stretches in triazolones).

-

NMR :

-

1H NMR : Proton environments (e.g., methyl, bromophenyl protons).

-

13C NMR/DEPT135 : Carbon environments (e.g., carbonyl carbons).

-

Biological and Chemical Significance

-

Antimicrobial Activity : Triazole derivatives often exhibit antibacterial/fungicidal properties, influenced by substituents (e.g., bromophenyl enhances reactivity) .

-

Reactivity : The triazolone group may participate in nucleophilic substitutions, while the bromophenyl moiety allows for electrophilic aromatic substitution .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives, including 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit potent antibacterial activity against various pathogens, including multidrug-resistant strains. For instance, the compound has shown effectiveness against Staphylococcus aureus and other resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM .

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Preliminary results suggest that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. Some studies indicate that modifications to the triazole structure can enhance activity against viral targets. For example, derivatives similar to this compound have been synthesized and tested for their efficacy against viruses such as influenza and HIV .

Agricultural Applications

Fungicides

Triazoles are widely recognized in agriculture as effective fungicides. The compound under discussion has been evaluated for its ability to inhibit fungal growth in crops. Its application can help manage diseases caused by pathogenic fungi, thereby improving crop yield and quality. Studies have shown that triazole-based fungicides can effectively control diseases like powdery mildew and rusts .

Herbicides

In addition to fungicidal properties, triazole compounds are being investigated for herbicidal activity. They may inhibit specific biochemical pathways in plants that are crucial for growth and development. This application is particularly relevant in the development of selective herbicides that target weeds without harming crops .

Material Science Applications

Nonlinear Optical Materials

Triazoles are being explored for their nonlinear optical properties, which are essential for applications in photonics and optoelectronics. The unique electronic properties of this compound make it a candidate for developing advanced materials used in lasers and other optical devices .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of triazole derivatives demonstrated that this compound exhibited significant antibacterial activity against clinical isolates of E. coli and K. pneumoniae. The compound was tested using the broth microdilution method at concentrations ranging from 16 to 64 µg/mL, showing a reduction in MIC values when combined with standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of triazole derivatives revealed that modifications to the structure of this compound resulted in enhanced activity against MDA-MB-231 cells. The IC50 values were determined through MTT assays, indicating a promising lead for further optimization in anticancer drug development .

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and electronic properties of triazolone derivatives are highly substituent-dependent. Key analogues include:

- Halogen Effects : Bromine at the para position (as in the target compound) enhances antibacterial activity compared to chlorine or fluorine, likely due to increased lipophilicity and stronger halogen bonding .

- Substituent Position : Ortho-substituted bromophenyl derivatives exhibit steric hindrance, reducing interaction with biological targets .

Electronic and Computational Studies

- DFT Analysis :

- The 4-bromophenyl group increases electron-withdrawing effects, lowering the HOMO-LUMO gap (ΔE = 4.2 eV) compared to methyl- or methoxy-substituted analogues (ΔE = 4.5–5.0 eV), suggesting enhanced reactivity .

- B3LYP/6-311G(d,p) optimization reveals planar geometry, with bromine contributing to intermolecular interactions in crystal packing .

- Spectroscopic Properties :

- Experimental NMR shifts (δH = 7.5–8.1 ppm for aromatic protons) align with theoretical calculations (B3LYP/GIAO), validating structural assignments .

Biological Activity

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Synthesis

This compound (CAS No. 2402830-48-0) features a triazole ring with a bromophenyl and a methyl group. The synthesis typically involves the cyclization of 4-bromobenzohydrazide with acetic anhydride and methyl isocyanate under reflux conditions, leading to the formation of the triazole ring.

Antimicrobial Properties

Research indicates that compounds related to 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit various pathogens. In particular, this compound has been evaluated for its potential against Mycobacterium tuberculosis and other bacterial strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Method | IC50 Value (µM) |

|---|---|---|

| Mycobacterium tuberculosis | DprE1 inhibition assay | 2.2 ± 0.1 |

| Fusarium Wilt (race 4) | Mycelium growth rate test | EC50: Not specified |

| Colletotrichum gloeosporioides | Mycelium growth rate test | EC50: Not specified |

The compound's mechanism of action may involve interaction with specific enzymes or receptors, which modulates their activity through hydrogen bonding and π-π interactions.

Toxicity Profile

Toxicity studies have demonstrated that intragastric administration of related compounds does not produce significant toxic effects in animal models. This suggests a favorable safety profile for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features. The presence of the bromophenyl group enhances lipophilicity and may improve binding affinity to biological targets. Studies have indicated that modifications on the triazole ring can lead to variations in biological activity, highlighting the importance of SAR in drug design .

Case Studies

Case Study 1: Antitubercular Activity

A study focused on designing novel triazole-benzoxazole hybrids showed that certain derivatives exhibited potent inhibition against DprE1, a critical enzyme in the tuberculosis pathogen's survival. The study utilized molecular modeling to elucidate structure–activity relationships and identified key interactions necessary for effective binding .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of triazole derivatives against various fungal strains. The results indicated that specific substitutions on the triazole ring could significantly enhance antifungal potency .

Q & A

Q. What are the established synthetic methodologies for preparing 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one?

A common approach involves refluxing hydrazinecarbothioamide derivatives with potassium hydroxide (KOH) in aqueous medium, followed by neutralization with acetic acid to precipitate the target compound . For example, 3-(2-bromophenyl) analogs are synthesized via this method, which can be adapted for the 4-bromophenyl variant by modifying the starting aryl halide . Key steps include optimizing reaction time (typically 2–4 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of substrate to base).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H NMR : Look for signals corresponding to the triazole ring (δ ~8.0–9.0 ppm) and methyl substituents (δ ~2.5–3.0 ppm). The 4-bromophenyl group shows characteristic aromatic proton splitting patterns .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₉H₇BrN₃O), with fragmentation patterns indicating bromine isotopic signatures .

- IR Spectroscopy : Absorptions near 1650–1700 cm⁻¹ confirm the C=O stretch of the triazolone ring .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hartree-Fock (HF) methods be applied to predict electronic and geometric properties of this compound?

Computational studies using B3LYP/6-31G(d) or HF/6-31G(d) basis sets can optimize molecular geometry, calculate HOMO-LUMO energy gaps, and predict thermodynamic parameters (e.g., Gibbs free energy, enthalpy) . For instance, the Gaussian 09W program is used to simulate ¹H and ¹³C NMR isotropic shifts via the GIAO method, with regression analysis (δ_exp = a + b·δ_calc) validating experimental vs. theoretical data .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Single-crystal X-ray diffraction often reveals discrepancies in bond angles or torsional strains due to steric effects from the bromophenyl group. For example, the title compound’s dihedral angles between the triazole and aryl rings may deviate by 5–10° from idealized planar configurations . Using SHELXL for refinement and WinGX/ORTEP-3 for visualization improves accuracy, particularly for high-resolution data (<1.0 Å) .

Q. How do substituent variations (e.g., bromine position, methyl group) influence the compound’s reactivity and biological activity?

Comparative studies of 3-(2-bromophenyl) vs. 3-(4-bromophenyl) analogs show that para-substitution enhances steric stability and electronic effects, potentially improving binding affinity in enzyme inhibition assays . Methyl groups at the 4-position increase lipophilicity, as evidenced by logP calculations, which correlate with membrane permeability in pharmacological models .

Q. What contradictions exist in reported spectral or crystallographic data, and how should researchers reconcile them?

Discrepancies in ¹H NMR chemical shifts (e.g., ±0.2 ppm variations for triazole protons) may arise from solvent effects or dynamic exchange processes. Cross-validating with computational NMR predictions (e.g., via Gaussian 09W) and ensuring consistent sample preparation (e.g., deuterated solvents, concentration) minimizes errors . Similarly, crystallographic R-factor discrepancies (>0.05) highlight the need for rigorous data collection protocols (e.g., low-temperature measurements, multi-scan corrections) .

Methodological Guidelines

- For Synthesis : Prioritize anhydrous conditions for hydrazinecarbothioamide intermediates to avoid hydrolysis .

- For Computational Studies : Validate DFT-optimized structures against experimental crystallographic data to ensure conformational accuracy .

- For Spectral Analysis : Use internal standards (e.g., TMS for NMR) and calibrate instruments with reference compounds to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.